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Compound of Interest

Compound Name: 2-Methyl-2-buten-1-OL

Cat. No.: B1231688 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 2-Methyl-2-buten-1-ol and its

structural isomers with the molecular formula C₅H₁₀O. The information presented is intended to

assist researchers, scientists, and professionals in drug development in understanding the

distinct physicochemical properties, reactivity, and potential applications of these closely

related compounds. This document summarizes key quantitative data, outlines detailed

experimental protocols for their differentiation and evaluation, and visualizes their structural

relationships and analytical workflows.

Introduction
Isomers, molecules sharing the same molecular formula but differing in the arrangement of

their atoms, often exhibit distinct physical, chemical, and biological properties.[1] For the

molecular formula C₅H₁₀O, a variety of structural isomers exist, including unsaturated alcohols,

aldehydes, and ketones.[2][3] Understanding the nuances between these isomers is critical in

fields such as fragrance chemistry, pharmaceutical synthesis, and materials science, where a

specific isomer may be the desired product while others could be inactive or even detrimental.

This guide focuses on 2-Methyl-2-buten-1-ol, an allylic primary alcohol, and compares it with

other key C₅H₁₀O isomers to provide a basis for selection, characterization, and application.
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The following tables summarize the key physicochemical properties of 2-Methyl-2-buten-1-ol
and a selection of its isomers. These isomers include other unsaturated alcohols (both primary

and tertiary), a saturated cyclic alcohol, a ketone, and an aldehyde, illustrating the diversity

within this single molecular formula.

Table 1: General and Physical Properties of C₅H₁₀O Isomers
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Property
2-Methyl-
2-buten-
1-ol

3-Methyl-
2-buten-
1-ol
(Prenol)

3-Methyl-
3-buten-
1-ol
(Isopreno
l)

2-Methyl-
3-buten-
2-ol

Pentan-2-
one

Pentanal

IUPAC

Name

(E)-2-

methylbut-

2-en-1-ol[4]

3-

methylbut-

2-en-1-ol

3-

methylbut-

3-en-1-ol

2-

methylbut-

3-en-2-ol

pentan-2-

one
pentanal

CAS

Number

4675-87-

0[4]
556-82-1 763-32-6

115-18-

4[5][6]
107-87-9 110-62-3

Molecular

Weight (

g/mol )

86.13 86.13 86.13 86.13 86.13 86.13

Appearanc

e

Colorless

liquid

Colorless

liquid

Colorless

to light

yellow

liquid

Colorless

liquid

Colorless

liquid

Colorless

liquid

Odor
Green,

oily[4]
Fruity -

Characteris

tic

Acetone-

like, fruity

Strong,

acrid,

pungent

Boiling

Point (°C)
137[4] 140 130-132 98-99 101-105 102-103

Melting

Point (°C)
-

-59

(calculated

)

- -43[5] -78 -91

Density

(g/mL at

25°C)

0.863-

0.869
0.848 0.853 0.824[6] 0.809 0.81

Refractive

Index (at

20°C)

1.439-

1.445[4]
1.443 1.433 1.416 1.390 1.394
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Solubility in

Water

Slightly

soluble[4]

17 g/100

mL (20°C)

17 g/100

mL (20°C)

1000

mg/mL[6]

43 g/L

(20°C)
11.7 g/L

Isomer Structures and Classification
The isomers of C₅H₁₀O can be categorized into different functional groups, which dictates their

chemical behavior. The diagram below illustrates the structural differences between the primary

isomers discussed in this guide.

Unsaturated Alcohols

Carbonyl Compounds

2-Methyl-2-buten-1-ol
(Primary, Allylic)

3-Methyl-2-buten-1-ol
(Primary, Allylic)

3-Methyl-3-buten-1-ol
(Primary, Homoallylic)

2-Methyl-3-buten-2-ol
(Tertiary, Allylic)

Pentan-2-one
(Ketone)

Pentanal
(Aldehyde)

C₅H₁₀O
Isomers
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Figure 1: Structural Isomers of C₅H₁₀O.

Comparative Performance and Reactivity
The performance of these isomers is highly dependent on their functional group and the

position of the double bond.

Oxidation: Primary allylic alcohols like 2-Methyl-2-buten-1-ol and 3-Methyl-2-buten-1-ol can

be oxidized to the corresponding α,β-unsaturated aldehydes and further to carboxylic acids.

[7] Tertiary allylic alcohols, such as 2-Methyl-3-buten-2-ol, are resistant to oxidation under

similar conditions. Aldehydes like pentanal are readily oxidized to carboxylic acids, while

ketones such as pentan-2-one are generally resistant to oxidation except under harsh

conditions. The reactivity of these alcohols towards oxidation by hydroxyl radicals in the gas

phase has been studied, showing distinct rate constants for different isomers.

Esterification: Primary alcohols, including 2-Methyl-2-buten-1-ol and its primary alcohol

isomers, readily undergo esterification with carboxylic acids in the presence of an acid

catalyst.[8] Tertiary alcohols are significantly less reactive in esterification reactions due to

steric hindrance.

Biological Activity: Isomerism plays a crucial role in the biological activity of molecules.[1]

Different isomers can interact with biological targets like enzymes and receptors in distinct

ways, leading to varied therapeutic or toxicological effects.[1][9] For instance, 2-Methyl-3-

buten-2-ol is a known component of the pheromone of the bark beetle Ips typographus.

Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate comparison of

isomers. Below are methodologies for key experiments.

Protocol 1: Comparative Analysis by Gas
Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the separation and identification of C₅H₁₀O

isomers.
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Sample Preparation:

Prepare individual standard solutions of each isomer at a concentration of 100 µg/mL in a

volatile solvent such as dichloromethane or methanol.

Prepare a mixed standard solution containing all isomers at the same concentration.

GC-MS Instrumentation and Conditions:

GC Column: A non-polar column (e.g., 5% phenyl-polymethylsiloxane) or a polar column

(e.g., polyethylene glycol) can be used. A 30 m x 0.25 mm ID x 0.25 µm film thickness

column is typical.

Injector Temperature: 250 °C.

Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the concentration.

Oven Temperature Program:

Initial temperature: 40 °C, hold for 2 minutes.

Ramp: Increase at 5 °C/min to 150 °C.

Hold at 150 °C for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Interface Temperature: 280 °C.

Ion Source Temperature: 230 °C.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 35 to 200.

Data Analysis:

Compare the retention times of the individual isomers to identify them in the mixed

sample.
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Analyze the mass spectra (fragmentation patterns) of each separated isomer. Key

fragment ions can be used for unambiguous identification.
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Figure 2: GC-MS Experimental Workflow.

Protocol 2: Comparative Oxidation of Primary Allylic
Alcohols
This protocol provides a method to compare the reactivity of primary allylic alcohols like 2-
Methyl-2-buten-1-ol in an oxidation reaction.

Reaction Setup:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend

pyridinium chlorochromate (PCC) (1.5 equivalents) in dry dichloromethane (DCM).

Dissolve the allylic alcohol (1.0 equivalent) in a small amount of dry DCM.

Reaction Execution:

Add the alcohol solution to the PCC suspension in one portion.

Stir the mixture at room temperature.

Monitor the reaction progress at regular time intervals (e.g., every 15 minutes) by taking

small aliquots and analyzing them by Thin Layer Chromatography (TLC) or GC.

Work-up and Analysis:

Upon completion (as determined by the disappearance of the starting material), dilute the

reaction mixture with diethyl ether and filter through a pad of silica gel to remove the

chromium salts.

Wash the silica pad with additional diethyl ether.

Concentrate the filtrate under reduced pressure.

Analyze the crude product by ¹H NMR and GC-MS to determine the conversion and yield

of the corresponding aldehyde.
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Comparative Analysis:

Perform the reaction under identical conditions for each primary allylic alcohol isomer.

Plot the percentage conversion of the starting material versus time for each isomer to

compare their reaction rates.

Primary Allylic Alcohol
(e.g., 2-Methyl-2-buten-1-ol) α,β-Unsaturated Aldehyde

[O]
PCC, DCM α,β-Unsaturated

Carboxylic Acid

Further
Oxidation

Tertiary Allylic Alcohol
(e.g., 2-Methyl-3-buten-2-ol) No Reaction

[O]
PCC, DCM

Click to download full resolution via product page

Figure 3: Comparative Oxidation Pathways.

Conclusion
The isomers of C₅H₁₀O, while structurally similar, exhibit a wide range of physicochemical

properties and chemical reactivities. 2-Methyl-2-buten-1-ol, as a primary allylic alcohol, is a

versatile intermediate capable of undergoing oxidation and esterification. Its reactivity differs

significantly from its tertiary alcohol, ketone, and aldehyde isomers. The choice of a specific

isomer for a particular application must be guided by a thorough understanding of these

differences. The experimental protocols provided in this guide offer a framework for the reliable

differentiation and comparative evaluation of these compounds in a research and development

setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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